An In-Depth Technical Guide to L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2): A Powerful Tool for Advanced Proteomics and Structural Biology
An In-Depth Technical Guide to L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2): A Powerful Tool for Advanced Proteomics and Structural Biology
Introduction: The Significance of Isotopic Labeling in Modern Biological Research
In the landscape of contemporary biomedical research, the precise elucidation of protein structure, function, and dynamics is paramount. Stable isotope labeling has emerged as an indispensable technique, providing a nuanced lens through which to observe the intricate molecular choreography of life. L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is a specialized, deuterated amino acid derivative designed for seamless integration into solid-phase peptide synthesis (SPPS). The strategic incorporation of deuterium at the β-carbon of cysteine offers a unique set of advantages for researchers in quantitative proteomics and NMR-based structural biology. This guide provides a comprehensive overview of its properties, synthesis, and applications, empowering researchers to leverage this powerful tool in their scientific endeavors.
The core utility of this compound lies in the subtle yet significant mass shift introduced by the two deuterium atoms. This mass difference, readily detectable by mass spectrometry, allows for the precise quantification of proteins and peptides. Furthermore, the altered nuclear spin properties of deuterium simplify complex NMR spectra, enabling the structural analysis of larger and more complex proteins.[1][2]
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is crucial for its effective application. The key specifications are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | (C₆H₅)₃CSCD₂CH(NH-FMOC)COOH | [3] |
| Molecular Weight | 587.72 g/mol | [3] |
| Labeled CAS Number | 360565-11-3 | [3] |
| Unlabeled CAS Number | 103213-32-7 | [3] |
| Isotopic Purity | ≥98% Deuterium | [3] |
| Chemical Purity | ≥98% | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and chloroform. Insoluble in water. | |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [3] |
The Strategic Importance of Protecting Groups: Fmoc and Trityl
The design of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) incorporates two critical protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and the acid-labile trityl (Trt) group for the thiol side chain. This orthogonal protection scheme is the cornerstone of modern Fmoc-based solid-phase peptide synthesis.[4]
-
The Fmoc Group: The Fmoc group provides robust protection for the N-terminus during the coupling of the succeeding amino acid. Its key advantage is its lability to mild basic conditions, typically a solution of 20% piperidine in dimethylformamide (DMF), which does not affect the acid-labile side-chain protecting groups or the linkage to the solid support.[4][5] This allows for the iterative and controlled elongation of the peptide chain.
-
The Trityl Group: The bulky trityl group effectively shields the highly reactive thiol group of the cysteine side chain, preventing undesired side reactions such as oxidation and disulfide bond formation during peptide synthesis.[6][7] The Trt group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups.[7][8]
This dual-protection strategy ensures the integrity of the cysteine residue throughout the synthesis, allowing for the precise and intentional formation of disulfide bonds post-synthesis if required.[8]
Synthesis and Isotopic Labeling
While the direct synthesis of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is a specialized process typically performed by commercial suppliers, an understanding of the general principles of deuteration is valuable. The deuterium atoms at the 3,3-position are introduced into a precursor of L-cysteine. Enzymatic methods offer a high degree of stereoselectivity and are often employed for the synthesis of isotopically labeled amino acids.[9][10][11][12]
Below is a conceptual workflow for the synthesis of the deuterated L-cysteine precursor, followed by the protection steps.
Caption: Conceptual workflow for the synthesis of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2).
Applications in Advanced Research
The unique properties of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) make it a valuable reagent in two primary areas of research: quantitative proteomics and NMR-based structural biology.
Quantitative Proteomics using Stable Isotope Labeling
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[5][9][13][14] While SILAC is an in vivo labeling method, the use of isotopically labeled amino acids as internal standards in in vitro experiments is also a common and powerful approach. By incorporating a "heavy" amino acid into a peptide standard, researchers can accurately quantify the corresponding "light" endogenous peptide in a complex biological sample.
The mechanistic advantage of using a deuterated standard lies in its near-identical chemical properties to the native analyte. This ensures co-elution during liquid chromatography and similar ionization efficiency in the mass spectrometer. The known mass shift allows for the clear distinction and relative quantification of the labeled and unlabeled peptides.[]
Experimental Workflow: Quantitative Analysis of Cysteine-Containing Peptides
Caption: Workflow for quantitative proteomics using a deuterated peptide standard.
NMR-Based Structural Biology
For larger proteins (>25 kDa), NMR spectra can become exceedingly complex and difficult to interpret due to signal overlap and rapid signal decay.[1][16] Deuteration is a powerful strategy to overcome these limitations.[1][16] By replacing protons with deuterons, the proton density is reduced, which simplifies the spectra and slows down relaxation rates, leading to sharper signals and improved signal-to-noise ratios.[1]
Selective deuteration of specific amino acid types or at specific positions within an amino acid, such as the 3,3-positions of cysteine, can be particularly advantageous. This allows researchers to selectively "turn off" certain proton signals, aiding in resonance assignment and the determination of protein structure and dynamics.[13]
Experimental Protocol: Incorporation into a Peptide via Fmoc-SPPS
The following is a generalized protocol for the manual incorporation of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
SPPS reaction vessel
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
-
-
Coupling of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2):
-
In a separate vial, dissolve L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) (3-4 equivalents relative to resin loading), HOBt or OxymaPure (3-4 equivalents) in DMF.
-
Add DIC (3-4 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Conclusion and Future Perspectives
L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) represents a sophisticated and powerful tool for researchers at the forefront of proteomics and structural biology. Its strategic design, combining stable isotope labeling with an orthogonal protection scheme, facilitates its seamless integration into established synthetic workflows. The ability to introduce a discrete mass shift and simplify NMR spectra provides researchers with a means to ask and answer increasingly complex biological questions. As mass spectrometry and NMR technologies continue to advance in sensitivity and resolution, the demand for and application of such precisely engineered chemical probes will undoubtedly expand, further illuminating the intricate world of proteins.
References
-
Stereoselective biocatalytic α-deuteration of diverse l-amino acids by a PLP-dependent Mannich cyclase. PMC. [Link]
-
Determination of solution structures of proteins up to 40 kDa using CS-Rosetta with sparse NMR data from deuterated samples. PubMed Central. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
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L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols. Arabian Journal of Chemistry. [Link]
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Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration. Domainex. [Link]
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Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
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Proteome-wide detection and quantitative analysis of irreversible cysteine oxidation using long column UPLC-pSRM. PMC. [Link]
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The use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. Lewis Kay's Lab, University of Toronto. [Link]
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NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]
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Enzymatic synthesis of L-cysteine. PubMed. [Link]
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Deuterium labelling in NMR structural analysis of larger proteins. Quarterly Reviews of Biophysics. [Link]
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Advances in the Biosynthesis of L-Cysteine. Encyclopedia.pub. [Link]
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Metabolic pathways and biotechnological production of L-cysteine. PubMed. [Link]
- Process for producing L-cysteine or its derivatives.
- Method for preparing L-cysteine through enzymatic conversion.
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Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. PMC. [Link]
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Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. PMC. [Link]
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CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. bioRxiv. [Link]
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Fmoc-Cys(Trt)-OH. Aapptec Peptides. [Link]
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A New Practical Approach to the Synthesis of Fmoc-L-Cysteine. ResearchGate. [Link]
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